molecular formula C22H23FN8O2 B8821931 Isopropyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate CAS No. 625115-54-0

Isopropyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate

Cat. No.: B8821931
CAS No.: 625115-54-0
M. Wt: 450.5 g/mol
InChI Key: VBVQTIZAMNWWJI-UHFFFAOYSA-N
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Description

Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a soluble guanylate cyclase stimulator, which makes it valuable in the treatment of various cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This is typically achieved through a nucleophilic substitution reaction.

    Formation of the pyrimidine ring: This step involves the condensation of suitable diamino precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cGMP. This leads to the relaxation of smooth muscle cells, vasodilation, and improved blood flow. The molecular targets include the heme moiety of soluble guanylate cyclase, which is activated upon binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate is unique due to its specific molecular structure, which provides a distinct binding affinity and selectivity for soluble guanylate cyclase. This makes it particularly effective in its therapeutic applications .

Properties

CAS No.

625115-54-0

Molecular Formula

C22H23FN8O2

Molecular Weight

450.5 g/mol

IUPAC Name

propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate

InChI

InChI=1S/C22H23FN8O2/c1-12(2)33-22(32)30(3)17-18(24)27-20(28-19(17)25)16-14-8-6-10-26-21(14)31(29-16)11-13-7-4-5-9-15(13)23/h4-10,12H,11H2,1-3H3,(H4,24,25,27,28)

InChI Key

VBVQTIZAMNWWJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(C)C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Origin of Product

United States

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